5-Aminoadamantan-2-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

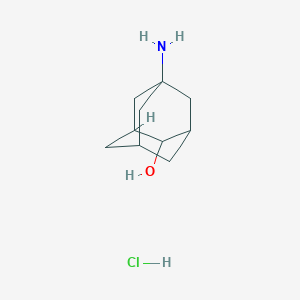

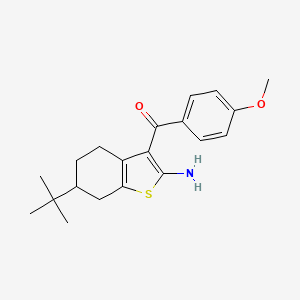

5-Aminoadamantan-2-ol hydrochloride is a chemical compound with the CAS Number: 180271-44-7 . It has a molecular weight of 203.71 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 5-Aminoadamantan-2-ol hydrochloride is C10H17NO . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .Physical And Chemical Properties Analysis

5-Aminoadamantan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 203.71 . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

- Modulation of Cognitive Processes : 5-Aminoadamantan-2-ol derivatives have been investigated for their effects on cognitive processes through modulation of the 5-HT4 receptor. Studies indicate that these compounds can influence learning and memory, suggesting potential applications in treating cognitive disorders (Marchetti et al., 2000).

Pharmacological Synthesis and Activity

- Antiarrhythmic Activity : Research has demonstrated that certain derivatives of 5-Aminoadamantan-2-ol exhibit significant antiarrhythmic activity. These findings highlight the potential of these compounds in developing new treatments for arrhythmias (Avdyunina et al., 2019).

Biotechnology and Biochemistry

- Enzymatic Production of 5-Aminovalerate : Studies on the enzymatic conversion of L-lysine to 5-Aminovalerate demonstrate the potential of using 5-Aminoadamantan-2-ol derivatives in the production of valuable chemicals through biotransformation processes (Liu et al., 2014).

Materials Science

- Supramolecular Compounds and Dielectric Properties : Research into the formation of supramolecular compounds using 1-Aminoadamantan derivatives has led to insights into their structural and dielectric properties. These studies suggest applications in materials science, particularly in the development of new materials with specific dielectric properties (Fu et al., 2011).

Cerebrovascular and Neuroprotective Effects

- Cerebrovascular Anti-Ischemic Activity : Some derivatives of 5-Aminoadamantan-2-ol have shown promising cerebrovascular anti-ischemic activity without causing hypotensive effects. This research opens avenues for the development of novel treatments for ischemic conditions in the brain (Kurza et al., 2018).

Safety and Hazards

The safety information for 5-Aminoadamantan-2-ol hydrochloride includes several hazard statements such as H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers A relevant paper is the patent “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing a similar compound .

Wirkmechanismus

Target of Action

5-Aminoadamantan-2-ol hydrochloride, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission .

Mode of Action

The compound interacts with its targets by acting as an antagonist to the NMDA receptors . This means it binds to these receptors and blocks their activity, which results in an increase in the synthesis and release of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .

Biochemical Pathways

By blocking the NMDA receptors, 5-Aminoadamantan-2-ol hydrochloride affects the glutamatergic pathway, which is one of the most important excitatory pathways in the brain. This leads to a decrease in excitatory synaptic transmission, which can have downstream effects on various cognitive functions .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and is widely distributed throughout the body . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of 5-Aminoadamantan-2-ol hydrochloride’s action include an increase in dopamine levels in the brain, which can lead to improved motor function and reduced symptoms of Parkinson’s disease . Additionally, the compound’s antiviral effects can help in the prophylaxis and treatment of infections caused by various strains of influenza A virus .

Eigenschaften

IUPAC Name |

5-aminoadamantan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCACOLRJGHSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)